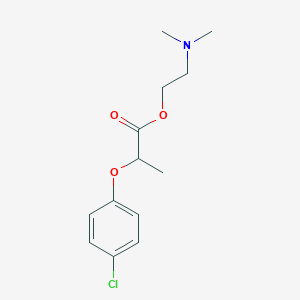
2-(butylamino)ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(butylamino)ethanesulfonic acid is an organic compound with the molecular formula C6H15NO3S and a molecular weight of 181.25 g/mol . It is a derivative of ethanesulfonic acid, where the hydrogen atom of the amino group is replaced by a butyl group. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylamino)ethanesulfonic acid typically involves the reaction of butylamine with ethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_4\text{H}_9\text{NH}_2 + \text{C}_2\text{H}_5\text{SO}_3\text{H} \rightarrow \text{C}6\text{H}{15}\text{NO}_3\text{S} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(butylamino)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds depending on the reagents used .
Scientific Research Applications
2-(butylamino)ethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-(butylamino)ethanesulfonic acid involves its interaction with specific molecular targets. It can act as a buffer, maintaining pH stability in biochemical reactions. The compound’s sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing its activity in various pathways .
Comparison with Similar Compounds
Similar Compounds
Ethanesulfonic acid: Lacks the butyl group, making it less hydrophobic.
Butylamine: Lacks the sulfonic acid group, affecting its solubility and reactivity.
Taurine: Contains a sulfonic acid group but has different biological functions.
Uniqueness
2-(butylamino)ethanesulfonic acid is unique due to the presence of both the butyl group and the sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and specific reactivity, making it valuable in various applications .
Properties
CAS No. |
17527-07-0 |
|---|---|
Molecular Formula |
C6H15NO3S |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-(butylamino)ethanesulfonic acid |
InChI |
InChI=1S/C6H15NO3S/c1-2-3-4-7-5-6-11(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) |
InChI Key |
IPRSYPLQDZLFFB-UHFFFAOYSA-N |
SMILES |
CCCCNCCS(=O)(=O)O |
Canonical SMILES |
CCCC[NH2+]CCS(=O)(=O)[O-] |
Key on ui other cas no. |
17527-07-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate](/img/structure/B97670.png)




![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)





